molecular formula C21H36O2 B1665537 5-Pentadecylresorcinol CAS No. 3158-56-3

5-Pentadecylresorcinol

Cat. No.: B1665537
CAS No.: 3158-56-3
M. Wt: 320.5 g/mol
InChI Key: KVVSCMOUFCNCGX-UHFFFAOYSA-N
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Description

Adipostatin A, also known as 5-pentadecylbenzene-1,3-diol, is an alkylresorcinol, a type of phenolic lipid composed of long aliphatic chains and phenolic rings. It is chemically similar to urushiol, the irritant found in poison ivy. Adipostatin A can be found in Ginkgo biloba fruits, Streptomyces cyaneus, cashew nutshell liquid, Anacardium othonianum, and Ardisia elliptica .

Mechanism of Action

Target of Action

The primary target of 5-Pentadecylresorcinol , also known as Adipostatin A , is glycerol-3-phosphate dehydrogenase (GPDH) . GPDH is an enzyme that plays a crucial role in lipid metabolism, specifically in the glycerol phosphate shuttle and triglyceride synthesis.

Mode of Action

Adipostatin A acts as an inhibitor of GPDH . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate. This inhibition disrupts the normal metabolic processes that the enzyme is involved in.

Biochemical Pathways

By inhibiting GPDH, Adipostatin A affects the glycerol phosphate shuttle and triglyceride synthesis pathways . The glycerol phosphate shuttle is important for transferring reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. Disruption of this pathway can affect energy production in the cell. On the other hand, inhibition of triglyceride synthesis can lead to a decrease in fat storage in adipose tissue.

Result of Action

The inhibition of GPDH by Adipostatin A can lead to a decrease in triglyceride accumulation in cells . This could potentially be used to regulate lipid metabolism in conditions such as obesity or metabolic syndrome.

Biochemical Analysis

Biochemical Properties

5-Pentadecylresorcinol is a glycerol-3-phosphate dehydrogenase (GPDH) inhibitor . GPDH is an enzyme that plays a crucial role in lipid metabolism. By inhibiting GPDH, this compound can potentially influence lipid metabolism and glycemic control .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to prevent triglyceride accumulation in 3T3-L1 cells, a mouse cell line used as a model for studying adipocyte differentiation . It also shows good larvicidal activity against Aedes aegypti . Furthermore, it has been observed to cause apoptosis in hepatocellular carcinoma cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a GPDH inhibitor . By inhibiting this enzyme, it can prevent the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate in the glycolysis pathway, thereby influencing lipid metabolism and glycemic control .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to depress growth through a depression of food intake in male weanling rats . Approximately 70% of the growth depression was attributed to decreased food intake, and 30% was due to a toxic effect of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice fed a high-fat diet, supplementation with this compound was found to decrease blood glucose levels .

Metabolic Pathways

This compound is involved in the glycolysis pathway as a GPDH inhibitor . By inhibiting GPDH, it can influence the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate, thereby affecting lipid metabolism and glycemic control .

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed in lipid-rich areas of cells and tissues .

Subcellular Localization

Given its lipophilic nature and its role as a GPDH inhibitor, it is likely to be found in areas of the cell where lipid metabolism occurs, such as the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipostatin A can be synthesized through various methods. One common approach involves the condensation of resorcinol with a long-chain alkyl halide under basic conditions. This reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the alkylresorcinol .

Industrial Production Methods: Industrial production of Adipostatin A often involves the extraction from natural sources such as cashew nutshell liquid or Streptomyces cyaneus. The crude extract is subjected to multiple steps of silica gel, Sephadex LH-20, and preparative C-18 chromatography to isolate and purify Adipostatin A .

Chemical Reactions Analysis

Types of Reactions: Adipostatin A undergoes various chemical reactions, including:

    Oxidation: Adipostatin A can be oxidized to form quinones.

    Reduction: The phenolic groups can be reduced to form corresponding hydroquinones.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products:

Scientific Research Applications

Adipostatin A has several scientific research applications:

Comparison with Similar Compounds

    Adipostatin B: Another alkylresorcinol with a similar structure but different alkyl chain length.

    Urushiol: Chemically similar but found in poison ivy and known for its irritant properties.

    Bilobol: A related compound found in Ginkgo biloba with similar biological activities.

Uniqueness: Adipostatin A is unique due to its specific inhibitory action on glycerol-3-phosphate dehydrogenase and its presence in a variety of natural sources. Its ability to prevent triglyceride accumulation and its potential anti-cancer properties make it a compound of significant interest in both scientific research and industrial applications .

Properties

IUPAC Name

5-pentadecylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVSCMOUFCNCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062875
Record name 1,3-Benzenediol, 5-pentadecyl-
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adipostatin A
Source Human Metabolome Database (HMDB)
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CAS No.

3158-56-3
Record name 5-Pentadecylresorcinol
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Record name Adipostatin A
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Record name 5-Pentadecylresorcinol
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Record name 1,3-Benzenediol, 5-pentadecyl-
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Record name 5-PENTADECYLRESORCINOL
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Melting Point

95.5 - 96 °C
Record name Adipostatin A
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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